1-(Thiophen-3-yl)butane-1,3-dione (3-Thenoylacetone): Physical Properties, Coordination Chemistry, and Applications
1-(Thiophen-3-yl)butane-1,3-dione (3-Thenoylacetone): Physical Properties, Coordination Chemistry, and Applications
Executive Summary
1-(Thiophen-3-yl)butane-1,3-dione, commonly known as 3-thenoylacetone, is a highly specialized β -diketone building block. Distinguished from its 2-substituted analogs (such as 2-thenoyltrifluoroacetone) by the unique electronic topology of the 3-thienyl group, this compound serves as a critical bidentate chelator in transition metal coordination, a sensitizer in lanthanide photophysics, and a structural scaffold for enzyme inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and step-by-step experimental protocols for its synthesis and application in luminescent sensing.
Molecular Identity & Physicochemical Profiling
Understanding the baseline physical properties of 3-thenoylacetone is essential for optimizing solvent extraction systems and predicting its behavior in biological assays. The compound's solubility profile and molecular weight dictate its partition coefficients in biphasic systems.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-(Thiophen-3-yl)butane-1,3-dione |
| Common Name | 3-Thenoylacetone |
| CAS Registry Number | 3115-63-7[1] |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.22 g/mol |
| Physical State | Solid (Pale yellow crystalline powder) |
| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; Insoluble in water |
Structural Dynamics: Keto-Enol Tautomerism & Chelation
Like all β -diketones, 3-thenoylacetone exists in a dynamic equilibrium between its keto and enol tautomers. The enol form is highly stabilized by an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.
Causality in Chelation: The position of the thiophene ring at the 3-position (rather than the 2-position) subtly alters the electron-donating capacity of the heteroaryl group. This structural nuance shifts the pKa of the enolic proton, making it an excellent bidentate ligand. As established by [2], the formation constants of 3-thenoylacetone with transition metals demonstrate its profound capacity to stabilize metal centers by replacing coordinated water molecules, thereby altering the metal's redox potential and reactivity.
Caption: Logical relationship of 3-thenoylacetone keto-enol tautomerism and environmental influences.
Photophysical Properties: The Lanthanide Antenna Effect
Lanthanide ions, such as Europium(III) ( Eu3+ ), exhibit sharp emission spectra but suffer from notoriously low molar absorption coefficients due to parity-forbidden f-f transitions. 3-Thenoylacetone acts as an exceptional photophysical "antenna" to circumvent this limitation.
Mechanistic Insight: When coordinated to Eu3+ , the 3-thenoylacetone ligand absorbs UV light efficiently into its singlet state ( S1 ). It then undergoes intersystem crossing (ISC) to its triplet state ( T1 ). Because the energy level of the ligand's T1 state is slightly higher than the resonance level of Eu3+ ( 5D0 ), efficient non-radiative energy transfer occurs. This sensitization yields an intense, long-lived red luminescence ( ∼ 615 nm) with a massive Stokes shift (>200 nm). Furthermore, the bulky 3-thenoylacetone ligands displace high-energy O-H oscillators (water molecules) from the inner coordination sphere, preventing vibrational quenching of the luminescence.
Caption: Europium(III) luminescence sensitization pathway via the 3-thenoylacetone antenna effect.
Biochemical Applications: Enzyme Inhibition
Beyond photophysics, derivatives of 3-thenoylacetone are powerful biochemical tools. A landmark study by demonstrated that fluorinated analogs (e.g., 1,1,1-trifluoro-3-thenoylacetone) cause complete, dose-dependent inhibition of dihydroorotate dehydrogenase (DHODH) oxidation in rat liver mitochondria[3][4][5].
Causality of Inhibition: DHODH relies on an iron component for catalytic activity and the transfer of reducing equivalents to the electron-transport chain. 3-Thenoylacetone derivatives act as potent iron-chelating agents. By sequestering the iron at the catalytic site, the ligand completely abolishes DHODH-mediated generation of superoxide radicals, proving the strategic importance of the iron component in the enzyme's function[3].
Experimental Methodologies
Protocol 1: Synthesis of 1-(Thiophen-3-yl)butane-1,3-dione
This protocol utilizes a classic Claisen condensation. The use of an anhydrous environment and an inert atmosphere is critical to prevent the hydrolysis of the sodium ethoxide base.
Caption: Step-by-step experimental workflow for the synthesis of 1-(thiophen-3-yl)butane-1,3-dione.
Step-by-Step Procedure:
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Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, suspend sodium ethoxide (1.2 eq) in 50 mL of anhydrous tetrahydrofuran (THF) at 0°C.
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Addition: Prepare a solution containing 3-acetylthiophene (1.0 eq) and anhydrous ethyl acetate (1.5 eq) in 20 mL of THF. Add this dropwise to the base suspension over 30 minutes using an addition funnel.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 70°C for 4 hours. Self-Validation: The reaction mixture will transition to a deep yellow/orange color, indicating the formation of the highly conjugated enolate intermediate.
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Acidic Workup: Cool the reaction to 0°C. Slowly quench the reaction by adding 1M HCl dropwise until the aqueous layer reaches a pH of 3.0–4.0 (verify with pH paper). Causality: This specific pH range ensures complete protonation of the enolate to the target β -diketone without degrading the thiophene ring.
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Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 90:10 Hexanes:Ethyl Acetate) to afford the pure product.
Protocol 2: Preparation of Europium(III)-3-Thenoylacetone Luminescent Complex
This protocol outlines the self-assembling coordination of Eu3+ with 3-thenoylacetone for use in luminescent assays.
Step-by-Step Procedure:
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Ligand Solubilization: Dissolve 3.0 equivalents of 1-(thiophen-3-yl)butane-1,3-dione in 10 mL of absolute ethanol.
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Deprotonation: Add 3.0 equivalents of a weak base (e.g., triethylamine) to the solution. Stir for 15 minutes at room temperature to ensure complete conversion to the enolate.
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Metal Addition: Dissolve 1.0 equivalent of Europium(III) chloride hexahydrate ( EuCl3⋅6H2O ) in 5 mL of absolute ethanol. Add this dropwise to the ligand solution.
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Complexation: Heat the mixture to 60°C and stir for 2 hours. Self-Validation: A pale precipitate of the Eu(3−thenoylacetone)3 complex will form. If irradiated with a 365 nm UV lamp during stirring, the precipitate will exhibit brilliant red luminescence, confirming successful sensitization.
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Isolation: Isolate the complex via vacuum filtration, wash with cold ethanol to remove unreacted ligand, and dry overnight in a vacuum desiccator.
References
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Dileepan, K. N., & Kennedy, J. (1985). Complete inhibition of dihydro-orotate oxidation and superoxide production by 1,1,1-trifluoro-3-thenoylacetone in rat liver mitochondria. Biochemical Journal, 225(1), 189-194.[Link]
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Rosenstreich, J. L., & Goldberg, D. E. (1965). Formation Constants of Complexes of 2-Thenoyltrifluoroacetone and 3-Thenoylacetone. Inorganic Chemistry, 4(6), 909-910.[Link]
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Meier, R. J., et al. (2014). New Luminescent Europium Complexes as Indicators and in Sensors for pH in Biosamples and Water Samples. INIS-IAEA.[Link]
Sources
- 1. 1-(Thiophen-3-yl)butane-1,3-dione | 3115-63-7 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complete inhibition of dihydro-orotate oxidation and superoxide production by 1,1,1-trifluoro-3-thenoylacetone in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
